molecular formula C8H9FN2O3 B13914635 Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Cat. No.: B13914635
M. Wt: 200.17 g/mol
InChI Key: KKNUDGRYHDZTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can enhance binding affinity and specificity, while the pyrazine ring can participate in various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

    Ethyl 5-methoxypyrazine-2-carboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.

    Ethyl 5-chloromethoxypyrazine-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    Ethyl 5-bromomethoxypyrazine-2-carboxylate: The presence of a bromine atom can result in distinct reactivity and applications.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate

InChI

InChI=1S/C8H9FN2O3/c1-2-13-8(12)6-3-11-7(4-10-6)14-5-9/h3-4H,2,5H2,1H3

InChI Key

KKNUDGRYHDZTOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)OCF

Origin of Product

United States

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